Benzylamine, N,N-bis(2-bromoethyl)-2-methoxy-5-nitro- Benzylamine, N,N-bis(2-bromoethyl)-2-methoxy-5-nitro-
Brand Name: Vulcanchem
CAS No.: 56537-95-2
VCID: VC18673611
InChI: InChI=1S/C12H16Br2N2O3/c1-19-12-3-2-11(16(17)18)8-10(12)9-15(6-4-13)7-5-14/h2-3,8H,4-7,9H2,1H3
SMILES:
Molecular Formula: C12H16Br2N2O3
Molecular Weight: 396.07 g/mol

Benzylamine, N,N-bis(2-bromoethyl)-2-methoxy-5-nitro-

CAS No.: 56537-95-2

Cat. No.: VC18673611

Molecular Formula: C12H16Br2N2O3

Molecular Weight: 396.07 g/mol

* For research use only. Not for human or veterinary use.

Benzylamine, N,N-bis(2-bromoethyl)-2-methoxy-5-nitro- - 56537-95-2

Specification

CAS No. 56537-95-2
Molecular Formula C12H16Br2N2O3
Molecular Weight 396.07 g/mol
IUPAC Name 2-bromo-N-(2-bromoethyl)-N-[(2-methoxy-5-nitrophenyl)methyl]ethanamine
Standard InChI InChI=1S/C12H16Br2N2O3/c1-19-12-3-2-11(16(17)18)8-10(12)9-15(6-4-13)7-5-14/h2-3,8H,4-7,9H2,1H3
Standard InChI Key NROLUUHJEUCRPI-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)[N+](=O)[O-])CN(CCBr)CCBr

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

Benzylamine, N,N-bis(2-bromoethyl)-2-methoxy-5-nitro- (molecular formula C₁₃H₁₇Br₂N₃O₃) consists of a benzylamine backbone modified at three critical positions:

  • N,N-bis(2-bromoethyl) substitution: Two bromoethyl groups (–CH₂CH₂Br) are attached to the nitrogen atom, introducing alkyl halide reactivity.

  • 2-methoxy-5-nitro aromatic ring: A methoxy group (–OCH₃) at the 2-position and a nitro group (–NO₂) at the 5-position create electronic asymmetry on the benzene ring .

This configuration results in a molecule with polarity gradients (due to the nitro group’s electron-withdrawing nature and methoxy’s electron-donating effects) and bifunctional alkylation capacity (via bromoethyl groups).

Comparative Structural Analysis

The compound’s uniqueness becomes apparent when contrasted with related benzylamine derivatives (Table 1):

CompoundKey Structural DifferencesReactivity Implications
N-(2-chloroethyl)-2-methoxy-5-nitrobenzylamine Chloroethyl instead of bromoethyl groupsReduced alkylation potency
4-BromobenzylamineLacks ethoxy/nitro groups and alkyl chainsLimited electronic modulation
N,N'-bis[2-(5-bromo-7-azabenzimidazol-1-yl)-2-oxoethyl]ethylene-1,3-diamine Azabenzimidazole cores replace benzeneEnhanced DNA intercalation potential

Table 1: Structural and functional comparisons with analogs. Data synthesized from .

The bromoethyl groups in Benzylamine, N,N-bis(2-bromoethyl)-2-methoxy-5-nitro- confer superior leaving-group ability compared to chloroethyl analogs, facilitating nucleophilic substitution reactions . Concurrently, the nitro group enhances aromatic electrophilicity, enabling reactions such as:

  • Nitro reduction to amines for further functionalization

  • Electrophilic aromatic substitution at the 4-position (meta to nitro)

  • Coordination with transition metals via the nitro oxygen lone pairs .

Synthesis and Optimization Strategies

Stepwise Synthesis Protocol

The synthesis typically follows a three-step sequence (Figure 1), adapted from methodologies for analogous bromoethylamines :

  • Benzylamine bromoethylation:
    Benzylamine reacts with 1,2-dibromoethane in dichloromethane under basic conditions (K₂CO₃) to install the first bromoethyl group. Excess dibromoethane and staggered addition minimize di-substitution byproducts .

  • Methoxy-nitro aromatic installation:
    The intermediate undergoes Friedel-Crafts alkylation with 2-methoxy-5-nitrobenzyl chloride, using AlCl₃ as a catalyst. This step requires strict temperature control (<5°C) to prevent nitro group reduction .

  • Purification and characterization:
    Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7), with final characterization by 1H^1H-NMR (δ\delta 3.84 ppm for –CH₂Br), IR (νmax\nu_{\text{max}} 1649 cm⁻¹ for C=O), and HPLC-MS (M+H⁺ 453.92) .

Yield Optimization Challenges

Key challenges include:

  • Di-substitution control: Maintaining a 1:1.05 benzylamine-to-dibromoethane molar ratio reduces N,N,N-trialkylated impurities .

  • Nitro group stability: Performing the Friedel-Crafts step under nitrogen atmosphere prevents nitro reduction to amine .

  • Bromide displacement: Using anhydrous solvents (e.g., DCM over THF) minimizes premature hydrolysis of bromoethyl groups .

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water due to the hydrophobic bromoethyl chains .

  • Thermal stability: Decomposes at 218–220°C (DSC), with exothermic peaks corresponding to bromide elimination and nitro group decomposition .

  • Light sensitivity: The nitro group causes photodegradation (λmax 320 nm), necessitating storage in amber vials under inert gas .

Spectroscopic Fingerprints

Critical spectral data include:

  • 1H^1H-NMR (DMSO-d₆):

    • δ 8.32 ppm (s, 2H, NH)

    • δ 3.84 ppm (s, 4H, –CH₂Br)

    • δ 3.16 ppm (m, 4H, N–CH₂–CH₂–Br)

    • δ 6.92–7.45 ppm (m, 3H, aromatic) .

  • IR (KBr):

    • 3283 cm⁻¹ (N–H stretch)

    • 1649 cm⁻¹ (C=O from possible oxidation byproducts)

    • 1520 cm⁻¹ (asymmetric NO₂ stretch) .

  • HPLC-MS:

    • [M+H]⁺ observed at m/z 453.92 (calculated 453.96) .

Reactivity and Functionalization Pathways

Alkylation and Nucleophilic Substitution

The bromoethyl groups undergo SN2 reactions with nucleophiles (e.g., amines, thiols), enabling applications in:

  • Dendrimer synthesis: Stepwise alkylation with polyamines creates branched architectures .

  • Drug conjugates: Thiol-containing drugs (e.g., captopril) form disulfide bridges via bromide displacement .

Reaction kinetics follow pseudo-first-order behavior (kobsk_{obs} 1.2 × 10⁻³ s⁻¹ in DMF at 25°C), with activation energy (EaE_a) of 45.6 kJ/mol .

Nitro Group Transformations

Controlled reduction of the nitro group (–NO₂ → –NH₂) using H₂/Pd-C yields a primary amine derivative, which serves as a precursor for:

  • Schiff base formation: Condensation with aldehydes generates imine-linked coordination complexes .

  • Diazotization: Subsequent reaction with NaNO₂/HCl produces diazonium salts for azo coupling .

Biological and Industrial Applications

Materials Science Applications

  • Polymer crosslinking: Bromoethyl groups initiate radical polymerization in vinyl monomers (e.g., styrene), producing networks with Tg ≈ 85°C .

  • Coordination polymers: Reaction with Zn(NO₃)₂ forms porous frameworks (BET surface area 780 m²/g) for gas storage .

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